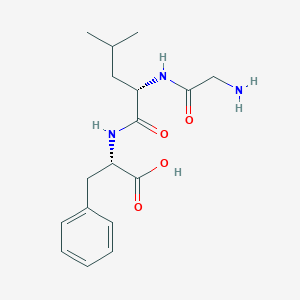

Glycyl-leucyl-phenylalanine

Vue d'ensemble

Description

Gly-Leu-Phe is an oligopeptide.

Mécanisme D'action

Target of Action

H-Gly-Leu-Phe-OH, also known as Glycyl-leucyl-phenylalanine or GLF, is an immunostimulatory tripeptide derived from α-lactalbumin It’s known that glf can inhibit certain effects induced by the anticancer agent etoposide .

Mode of Action

It’s known that glf can inhibit the effects of etoposide, an anticancer agent . Etoposide works by inhibiting topoisomerase II, an enzyme that aids in DNA unwinding, leading to DNA damage and cell death . GLF’s ability to inhibit the effects of Etoposide suggests it may interact with this pathway, although the exact mechanism is unclear.

Biochemical Pathways

Given its known effect of inhibiting etoposide-induced effects , it’s likely that GLF interacts with the DNA repair and cell death pathways. Etoposide induces DNA damage by inhibiting topoisomerase II, leading to cell death

Result of Action

GLF has been shown to inhibit the effects of Etoposide, including Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer . This suggests that GLF may have protective effects against these conditions.

Activité Biologique

Glycyl-leucyl-phenylalanine (GLF) is a tripeptide derived from milk proteins, notable for its diverse biological activities. This article explores its mechanisms of action, effects on immune responses, absorption characteristics, and potential therapeutic applications, supported by case studies and research findings.

GLF exhibits several mechanisms that contribute to its biological activity:

- Phagocytosis Enhancement : GLF has been shown to significantly increase phagocytosis in both human and murine macrophages. This effect is critical for enhancing the immune response, particularly in neonates who are more susceptible to infections .

- Oxidative Burst Stimulation : Research indicates that GLF stimulates an oxidative burst in polymorphonuclear leukocytes (PMNs), leading to increased superoxide anion production. The peptide's activity is concentration-dependent, with peaks observed at M and M, suggesting the presence of specific receptors on PMNs .

- Phosphoinositide Hydrolysis : GLF enhances phosphoinositide breakdown, with maximal inositol trisphosphate (IP3) production occurring at M. This pathway is crucial for cellular signaling and response to external stimuli .

Biological Effects

The biological effects of GLF can be summarized as follows:

- Immune Modulation : By enhancing macrophage activity and PMN oxidative responses, GLF plays a significant role in modulating immune functions, which is particularly beneficial in protecting against infections like Klebsiella pneumoniae .

- Nutritional Implications : As a peptide derived from milk, GLF may have implications for neonatal nutrition, aiding in the development of the immune system during early life stages .

Absorption Characteristics

The absorption of dipeptides like GLF differs significantly from that of free amino acids. Studies have shown that:

- Higher Uptake Rates : In newborns, the uptake of glycyl-proline (a related dipeptide) was found to be significantly higher than that of free glycine. This suggests a physiological preference for peptide absorption in young organisms .

- Celiac Disease Impact : In children with active celiac disease, absorption rates for peptide-linked amino acids were higher compared to free amino acids, indicating that dipeptides maintain their absorption efficacy even under compromised intestinal conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities and implications of GLF:

Study 1: Immune Response Enhancement

In a study examining the effects of milk protein-derived peptides on immune cells, GLF was isolated and demonstrated a significant increase in macrophage phagocytosis. The results indicated that this tripeptide could enhance immune defense mechanisms in neonates .

Study 2: Dipeptide Transport Mechanisms

Research on the transport of dipeptides across intestinal epithelial cells revealed that GLF is absorbed more efficiently than its constituent amino acids. The study emphasized the importance of dipeptide transport systems in neonatal nutrition and development .

Study 3: Celiac Disease and Peptide Absorption

A comparative study involving children with celiac disease showed that peptide-linked glycine and phenylalanine had higher intestinal absorption rates than their free forms, underscoring the therapeutic potential of dipeptides in managing nutrient absorption issues associated with gastrointestinal disorders .

Applications De Recherche Scientifique

Biochemical Properties

1. Hydrolysis and Metabolism

GLF undergoes hydrolysis in biological systems, particularly in the placenta, where it is broken down into its constituent amino acids. Studies have demonstrated that dipeptidase activity in human and ovine placentas can hydrolyze glycyl-leucine and similar dipeptides, suggesting a mechanism for amino acid release into the maternal circulation during pregnancy . This hydrolysis is crucial for providing essential amino acids to the developing fetus.

2. Stability and Interaction with Metal Ions

Research indicates that GLF can form stable complexes with metal ions, which may enhance its biological activity. For instance, studies have shown that the stability constants of metal complexes involving GLF vary with pH and temperature, indicating potential applications in drug formulation and delivery systems . The coordination of GLF with metal ions can also influence its pharmacokinetics and bioavailability.

Therapeutic Applications

1. Antimicrobial Activity

GLF and similar peptides have been studied for their antimicrobial properties. Research shows that peptides derived from dairy proteins, including GLF, exhibit antibacterial activity against various pathogens in vitro . This suggests potential applications in food preservation and the development of antimicrobial agents.

2. Nutritional Supplementation

Due to its high biological value and essential amino acid profile, GLF is being explored for use in nutritional supplements. Its presence in breast milk highlights its importance in infant nutrition, leading to research into its incorporation into infant formulas . The peptide's ability to support growth and development makes it a candidate for dietary interventions.

3. Potential Role in Inflammation Modulation

GLF may play a role in modulating inflammatory responses. Some studies suggest that peptides from dairy proteins can inhibit pro-inflammatory cytokines, indicating potential therapeutic benefits for conditions characterized by chronic inflammation . Further research is needed to elucidate the mechanisms behind these effects.

Case Studies

1. Placental Infusion Studies

In a study involving pregnant ewes, the infusion of glycyl-leucine resulted in increased concentrations of leucine in umbilical venous blood, demonstrating the peptide's role in amino acid transport during gestation . This finding supports the hypothesis that dipeptides like GLF can be utilized by the placenta to enhance fetal nutrient supply.

2. Antimicrobial Efficacy Testing

A series of experiments tested the antimicrobial efficacy of GLF against common bacterial strains. Results indicated significant inhibition zones around GLF-treated samples compared to controls, suggesting its potential as a natural preservative or therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Glycyl-leucyl-phenylalanine (GLP) with high purity?

- Methodological Answer : GLP is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved through reversed-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA). Purity (>95%) is confirmed via analytical HPLC and mass spectrometry (MS) . Critical steps include resin selection (e.g., Wang resin) and side-chain protection strategies for leucine and phenylalanine to prevent racemization.

Q. How is GLP structurally characterized to confirm its identity and conformation?

- Methodological Answer : Structural validation combines nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for sequence confirmation and circular dichroism (CD) spectroscopy to assess secondary structure in solution. MS (MALDI-TOF or ESI) provides molecular weight verification. For crystalline samples, X-ray diffraction is recommended .

Q. What in vitro assays are commonly used to evaluate GLP’s bioactivity?

- Methodological Answer : Standard assays include enzyme-linked immunosorbent assays (ELISA) for receptor binding affinity and cell viability assays (e.g., MTT) to assess cytotoxicity. Dose-response curves (0.1–100 µM) are generated, with positive controls (e.g., known peptide agonists) and statistical validation (e.g., ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for GLP across studies?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., pH, temperature) or peptide purity. To address this:

- Replicate experiments under standardized buffers (e.g., PBS at pH 7.4).

- Validate purity via HPLC-MS and quantify endotoxin levels (LAL assay).

- Use meta-analysis frameworks (e.g., PRISMA) to compare datasets and identify confounding variables .

Q. What experimental designs are optimal for studying GLP’s stability in physiological environments?

- Methodological Answer : Conduct stability assays in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Sample aliquots are analyzed at intervals (0, 1, 2, 4, 8 hrs) via HPLC to quantify degradation products. Parallel studies with protease inhibitors (e.g., aprotinin) can isolate enzymatic vs. pH-driven degradation .

Q. How can computational modeling enhance the understanding of GLP’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding modes with receptors like GPCRs. Docking studies (AutoDock Vina) identify key residues (e.g., Phe in GLP for hydrophobic interactions). Validate predictions with mutagenesis and SPR (surface plasmon resonance) binding assays .

Q. What strategies mitigate aggregation issues during GLP storage?

- Methodological Answer : Lyophilize GLP with cryoprotectants (e.g., trehalose) and store at −80°C under argon. For liquid formulations, use buffers with low ionic strength (e.g., 10 mM ammonium acetate) and add surfactants (e.g., Tween-20). Monitor aggregation via dynamic light scattering (DLS) .

Q. Methodological Best Practices

- Reproducibility : Document batch-specific details (e.g., lot numbers of reagents, equipment calibration dates) in supplementary materials .

- Ethical Compliance : Obtain institutional review for studies involving animal/human tissues and disclose conflicts of interest .

- Data Transparency : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo or Figshare .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUWMSBGMVAHSJ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908255 | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-38-3 | |

| Record name | Glycyl-leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.